2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
Description
Properties
IUPAC Name |
3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDAIHXUZZXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azido or thiocyanato derivatives.
Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has several applications in scientific research:
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Fluorine Position : Aliphatic fluorine (target compound) enhances acidity more effectively than aromatic fluorine (e.g., 2-fluorophenyl in ).
- Protecting Groups: Boc (tert-butoxycarbonyl) offers acid-labile protection, while benzyloxycarbonyl (Cbz, ) requires hydrogenolysis for removal.
- Bulkier Substituents : The trifluoromethyl group in increases steric hindrance and hydrophobicity compared to single fluorine.
Stereochemical Influences
- (R)- vs. (S)-Enantiomers: The (R)-enantiomer of the target compound (CAS: 76399-81-0) is explicitly documented, with stereochemistry influencing biological activity and synthetic utility . For example, (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: N/A) shows chiral specificity in enzyme inhibition studies .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (CAS Number: 76399-81-0) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical research. The compound's unique structural features, including the tert-butoxycarbonyl (Boc) protection group and fluorinated propanoic acid moiety, suggest potential biological activities that warrant investigation.
- Molecular Formula : C8H14FNO4
- Molecular Weight : 207.20 g/mol
- CAS Number : 76399-81-0
- Purity : 98% minimum
Biological Activity Overview
The biological activity of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has been explored in various contexts, particularly its role as a potential antibiotic potentiator and its effects on cellular mechanisms.
Research indicates that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid may enhance the efficacy of antibiotics by:
- Membrane Permeabilization : Enhancing the permeability of bacterial membranes, allowing for greater uptake of antibiotics.
- Efflux Pump Inhibition : Inhibiting bacterial efflux pumps that contribute to antibiotic resistance, thus increasing the intracellular concentration of antibiotics.
Study 1: Antibiotic Potentiation
A study published in Antimicrobial Agents and Chemotherapy investigated the effect of various acyl derivatives on the activity of clarithromycin against E. coli. The findings demonstrated that certain derivatives could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting a potentiation effect. Specifically, compounds with structural similarities to 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid exhibited enhanced antibacterial activity by disrupting efflux mechanisms and increasing membrane permeability .
| Compound | MIC Reduction (fold) | Mechanism |
|---|---|---|
| Compound A | 128-fold | Efflux pump inhibition |
| Compound B | 512-fold | Membrane permeabilization |
| 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid | TBD | TBD |
Study 2: Cellular Assays
In another study, researchers utilized fluorescence assays to assess the impact of this compound on bacterial cells. The results indicated that treatment with 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid led to significant increases in fluorescence intensity, suggesting enhanced membrane permeability and potential disruption of efflux pump activity .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid relevant to experimental handling?
- Molecular Formula : C₈H₁₄FNO₄
- Molecular Weight : 207.20 g/mol
- Purity : ≥98% (typical research-grade purity)
- Storage : Stable when sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
- Boiling Point : 341.1±32.0°C (predicted) .
Q. What synthetic methodologies are commonly employed for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid?
- Typical Synthesis Steps :
Protection : Introduce the Boc group to the amino moiety using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base (e.g., triethylamine).
Fluorination : Fluorination at the β-position via nucleophilic substitution or electrochemical methods.
Purification : Chromatography (e.g., silica gel or preparative HPLC) to isolate the product from by-products .
- Critical Reaction Parameters :
- Temperature control (0–25°C) to minimize racemization.
- Solvent selection (e.g., THF/water mixtures for hydrolysis steps) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid during synthesis?
- Yield Optimization :
- Use excess Boc₂O (1.2–1.5 equivalents) to ensure complete protection of the amino group.
- Employ anhydrous solvents (e.g., THF) to prevent premature deprotection.
- Purity Enhancement :
- Post-synthesis acidification (pH ~6) to precipitate the product, followed by recrystallization or preparative HPLC .
- Common Pitfalls :
- Racemization at the β-fluorine position can occur under basic conditions; monitor reaction pH carefully .
Q. What analytical techniques are recommended for characterizing 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and fluorine coupling patterns.
- ¹⁹F NMR: Direct detection of fluorine environment (δ ~-200 ppm for aliphatic C-F bonds) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to validate molecular weight (m/z 207.20) and isotopic patterns .
Q. How does the introduction of fluorine at the β-position influence the reactivity and stability of tert-butoxycarbonyl-protected amino acid derivatives?
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the α-carbon, enhancing reactivity in peptide coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Steric and Stability Considerations :
- Fluorine’s small size minimizes steric hindrance, allowing efficient enzymatic or chemical deprotection of the Boc group.
- Stability: β-fluorine reduces susceptibility to β-elimination compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for Boc-protected fluorinated amino acids?
- Case Study :
- Reported Yields : 60–85% (varies by fluorination method).
- Resolution :
Reagent Purity : Ensure anhydrous Boc₂O and freshly distilled solvents.
Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
By-Product Analysis : Identify competing pathways (e.g., over-fluorination) via LC-MS .
Comparative Structural Analysis
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
